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Compound of Interest

Compound Name: 1-Iodohexadecane

Cat. No.: B047652 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Iodohexadecane is a valuable lipophilic alkylating agent frequently employed in organic

synthesis to introduce a C16 alkyl chain onto a variety of nucleophiles. The carbon-iodine bond

is relatively weak, and iodide is an excellent leaving group, making 1-iodohexadecane an

ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. This application note

provides detailed protocols for the SN2 reaction of 1-iodohexadecane with common

nucleophiles, including azide, cyanide, thiocyanate, and thiophenoxide ions. These reactions

are fundamental in the synthesis of diverse molecules, from surfactants and functionalized

materials to intermediates for pharmacologically active compounds.

The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon

atom of the substrate from the backside, concurrently with the departure of the leaving group.

This concerted mechanism results in an inversion of stereochemistry at the reaction center. For

a primary alkyl halide like 1-iodohexadecane, the SN2 pathway is highly favored due to

minimal steric hindrance.

Data Presentation
The following table summarizes typical reaction conditions and outcomes for the SN2 reaction

of 1-iodohexadecane with various nucleophiles. These protocols can be adapted for similar

long-chain alkyl halides.
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Nucleoph
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Temperat
ure (°C)

Time (h) Product Yield (%)

Azide

Sodium

Azide

(NaN₃)

DMF 100 12

1-

Azidohexa

decane

~84

Cyanide

Sodium

Cyanide

(NaCN)

Ethanol
Reflux

(~78)
6-8

Heptadeca

nenitrile
>80

Thiocyanat

e

Potassium

Thiocyanat

e (KSCN)

Ethanol
Reflux

(~78)
4-6

Hexadecyl

thiocyanate
>85

Thiopheno

xide

Thiophenol

/ NaOH

Toluene/W

ater
90 2-4

Hexadecyl

phenyl

sulfide

~95

Experimental Protocols
Synthesis of 1-Azidohexadecane via SN2 Reaction
This protocol describes the synthesis of 1-azidohexadecane by the reaction of 1-
iodohexadecane with sodium azide.

Materials:

1-Iodohexadecane (1.0 eq)

Sodium Azide (NaN₃) (1.5 eq)

Dimethylformamide (DMF)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine
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Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-
iodohexadecane in DMF.

Add sodium azide to the solution.

Heat the reaction mixture to 100°C and stir for 12 hours.

After cooling to room temperature, pour the reaction mixture into water and extract with

diethyl ether.

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and

then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure using a rotary evaporator to yield 1-azidohexadecane.

Synthesis of Heptadecanenitrile via SN2 Reaction
This protocol details the preparation of heptadecanenitrile through the reaction of 1-
iodohexadecane with sodium cyanide. This reaction is a useful method for carbon chain

extension[1].

Materials:
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1-Iodohexadecane (1.0 eq)

Sodium Cyanide (NaCN) (1.2 eq)

Ethanol

Water

Dichloromethane

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

To a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, add 1-
iodohexadecane and ethanol.

Add a solution of sodium cyanide in a minimal amount of water to the flask. Caution: Sodium

cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume

hood.

Heat the mixture to reflux with vigorous stirring for 6-8 hours. The progress of the reaction

can be monitored by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and remove the ethanol

under reduced pressure.
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Add water to the residue and extract the product with dichloromethane.

Wash the combined organic extracts with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to

obtain heptadecanenitrile.

Synthesis of Hexadecyl Thiocyanate via SN2 Reaction
This protocol describes the synthesis of hexadecyl thiocyanate from 1-iodohexadecane and

potassium thiocyanate.

Materials:

1-Iodohexadecane (1.0 eq)

Potassium Thiocyanate (KSCN) (1.5 eq)

Ethanol

Water

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Reflux condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

potassium thiocyanate in ethanol.

Add 1-iodohexadecane to the solution.

Heat the reaction mixture to reflux and maintain for 4-6 hours.

After cooling, filter the reaction mixture to remove the precipitated potassium iodide.

Evaporate the ethanol from the filtrate using a rotary evaporator.

Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic

salts.

Dry the ethereal solution over anhydrous sodium sulfate, filter, and concentrate to yield

hexadecyl thiocyanate.

Synthesis of Hexadecyl Phenyl Sulfide via Phase-
Transfer Catalysis
This protocol details the S-alkylation of thiophenol with 1-iodohexadecane using a phase-

transfer catalyst, which facilitates the reaction between reactants in immiscible phases.

Materials:

1-Iodohexadecane (1.0 eq)

Thiophenol (1.1 eq)

Sodium Hydroxide (NaOH) (1.5 eq)

Tetrabutylammonium Bromide (TBAB) (0.05 eq)

Toluene

Water

Dichloromethane
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Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask

Condenser

Magnetic stirrer and stir bar

Heating mantle

Separatory funnel

Rotary evaporator

Procedure:

In a round-bottom flask, prepare an aqueous solution of sodium hydroxide.

Add thiophenol to the aqueous NaOH solution and stir to form sodium thiophenoxide.

Add a solution of 1-iodohexadecane and tetrabutylammonium bromide in toluene to the

flask.

Heat the biphasic mixture to 90°C with vigorous stirring for 2-4 hours.

After the reaction is complete, cool the mixture to room temperature and separate the

organic layer.

Extract the aqueous layer with dichloromethane.

Combine all organic layers, wash with water and brine, and dry over anhydrous sodium

sulfate.

Filter and concentrate the solution under reduced pressure to obtain the crude hexadecyl

phenyl sulfide, which can be further purified by column chromatography if necessary.
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Caption: General workflow for the SN2 reaction of 1-iodohexadecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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